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Compound of Interest

Compound Name: Fura-FF pentapotassium

Cat. No.: B162722 Get Quote

For researchers, scientists, and drug development professionals investigating cellular

processes with high calcium concentrations, the selection of an appropriate fluorescent

indicator is paramount. Low-affinity Ca2+ indicators are essential for accurately measuring

elevated calcium levels that would saturate common high-affinity probes. This guide provides a

quantitative comparison of two widely used low-affinity, ratiometric indicators: Fura-FF and

BTC.

Quantitative Performance Comparison
The following table summarizes the key photophysical and chemical properties of Fura-FF and

BTC to facilitate an evidence-based selection for your experimental needs.
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Property Fura-FF BTC

Dissociation Constant (Kd) for

Ca2+

~5.5-6 µM[1] (can range from

6-13 µM in cells)
~7-26 µM[2][3]

Excitation Wavelength (Ca2+-

free)
~365 nm[4][5] ~485 nm[3]

Excitation Wavelength (Ca2+-

bound)
~339 nm[4][5] ~400 nm[3]

Emission Wavelength ~507-514 nm[4][5] ~529-533 nm[2]

Quantum Yield (Φ)
0.07 (Ca2+-free) to 0.12

(Ca2+-bound)[6]
0.12[2]

Selectivity over Mg2+
Negligible sensitivity (>10 mM

Kd)[1]
Low sensitivity (>10 mM Kd)

Photostability

Generally considered more

photostable than many other

UV-excitable dyes.

Susceptible to photodamage

with prolonged illumination[3]

[7].

pH Sensitivity Low Sensitive to alterations in pH.

Other Ionic Interferences High specificity for Ca2+.

Binds other divalent cations

such as Zn2+, which can alter

its fluorescent properties[8].

Key Distinctions and Experimental Considerations
Fura-FF, a difluorinated derivative of Fura-2, is characterized by its high specificity for calcium,

a wide dynamic range, and low sensitivity to pH and magnesium ions.[1][8] These properties

make it a robust and reliable choice for most imaging applications where accurate

measurement of high calcium concentrations is critical. Its UV-excitation range, however, may

require specialized imaging equipment and can be a source of phototoxicity in sensitive

biological preparations.

BTC (Benzothiazole Coumarin) offers the advantage of excitation at longer, visible

wavelengths, which can be less phototoxic to cells and compatible with a wider range of
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fluorescence microscopes.[3] However, researchers should be aware of its limitations, which

include a modest dynamic range, susceptibility to photodamage under routine imaging

conditions, and sensitivity to pH changes.[3][8] A notable characteristic of BTC is its sensitivity

to other divalent cations, particularly zinc, which can be a confounding factor in some

experimental systems but may be leveraged for simultaneous ion measurements in others.[8]

Signaling Pathways and Experimental Workflow
To aid in the conceptualization of experiments using these indicators, the following diagrams

illustrate the general principles of ratiometric calcium measurement and a typical experimental

workflow for loading the AM ester forms of these dyes into live cells.

General Principle of Ratiometric Calcium Measurement

Indicator State

Excitation & Emission

Ca2+-free Indicator

Emission at ~510-530 nm

Fluorescence

Intracellular Ca2+ Concentration

Binding Equilibrium (Kd)

Ca2+-bound Indicator

Fluorescence

Excitation at λ1
(e.g., 380 nm for Fura-FF, 485 nm for BTC)

  Excites Ca2+-free form

Excitation at λ2
(e.g., 340 nm for Fura-FF, 400 nm for BTC)

  Excites Ca2+-bound form

Ratio (Intensity at λ2 / Intensity at λ1)

Intensity Measurement

Calculated [Ca2+]

Calibration
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General Principle of Ratiometric Calcium Measurement

Experimental Workflow for AM Ester Loading

Start

Prepare 1-5 mM Stock Solution
(Indicator-AM in anhydrous DMSO)

Prepare Loading Solution
(1-5 µM Indicator-AM in buffer,
optionally with Pluronic F-127)

Incubate Cells with Loading Solution
(15-60 min at 20-37°C)

Culture Adherent or Suspension Cells

Wash Cells to Remove Excess Dye

Allow for AM Ester Hydrolysis
(De-esterification, ~30 min)

Perform Ratiometric
Fluorescence Imaging

End
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Workflow for AM Ester Loading

Experimental Protocols
Below are detailed methodologies for the use of Fura-FF and BTC in measuring intracellular

calcium.

Preparation of Stock Solutions
Indicator-AM Stock Solution: Prepare a 1 to 5 mM stock solution of the acetoxymethyl (AM)

ester form of either Fura-FF or BTC in high-quality, anhydrous dimethyl sulfoxide (DMSO).

Pluronic™ F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic™ F-127 in distilled

water. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading

buffers.

Probenecid Stock Solution: To reduce the leakage of the de-esterified indicator from some

cell types, a 25 mM stock solution of probenecid can be prepared by dissolving it in 1 M

NaOH and then diluting with a buffer of choice.

Cell Loading Protocol for Adherent Cells
Culture cells on coverslips or in imaging-appropriate microplates to the desired confluency.

Prepare the loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to

the desired loading temperature (typically between 20-37°C).

Prepare the final loading solution by diluting the indicator-AM stock solution into the loading

buffer to a final concentration of 1-5 µM. For improved dye loading, add Pluronic™ F-127 to

a final concentration of 0.02-0.04%. If using, add probenecid to a final concentration of 1-2.5

mM.

Remove the culture medium from the cells and wash once with the loading buffer.

Add the final loading solution to the cells and incubate for 15-60 minutes, protected from

light. The optimal loading time and temperature should be determined empirically for each

cell type.
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After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-

warmed loading buffer.

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room

temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

The cells are now ready for fluorescence imaging.

Ratiometric Imaging and Data Acquisition
Place the prepared cells on the stage of a fluorescence microscope equipped for ratiometric

imaging.

For Fura-FF, sequentially excite the cells at approximately 340 nm and 380 nm, and collect

the emission at approximately 510 nm.

For BTC, sequentially excite the cells at approximately 400 nm and 480 nm, and collect the

emission at approximately 530 nm.

Acquire images at both excitation wavelengths and calculate the ratio of the fluorescence

intensities (e.g., F340/F380 for Fura-FF).

The calculated ratio can then be converted to intracellular calcium concentration using the

Grynkiewicz equation, which requires calibration with solutions of known calcium

concentrations.

This guide provides a foundational comparison to aid in the selection and application of Fura-

FF and BTC for the quantitative analysis of high-concentration calcium signaling. For optimal

results, it is recommended to empirically determine the ideal loading conditions and imaging

parameters for your specific cell type and experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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